![molecular formula C15H13N3O2 B2504200 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866010-83-5](/img/structure/B2504200.png)
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide
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Description
The compound 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide is a novel molecule that can be inferred to have potential biological activity based on the structural similarities with compounds discussed in the provided papers. Although the exact compound is not directly studied in the papers, related compounds with pyrrole moieties and amide functionalities have been synthesized and evaluated for their biological activities, such as anti-mitotic properties and dopamine receptor modulation .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions, starting from indibulin and combretastatin scaffolds, as seen in the synthesis of a novel compound with cytotoxic activity against breast cancer cell lines . Another synthesis approach for a peptidomimetic compound involves the design and preparation of mimics to restrict certain torsional angles, which is crucial for the biological activity of the compound . These methods suggest that the synthesis of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide would likely involve a targeted approach to ensure the desired conformation and biological activity.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques and X-ray crystallography . The molecular structure is crucial as it determines the biological activity and interaction with biological targets. For instance, the restriction of torsional angles in peptidomimetic compounds is designed to enhance the binding to dopamine receptors . Similarly, the molecular structure of 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide would be expected to play a significant role in its chemical reactivity and potential biological applications.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied using density functional theory (DFT) and quantum theory of atoms in molecules (QTAIM) . These analyses provide insights into the electrophilic or nucleophilic behavior of the molecules, which is essential for understanding their interactions in chemical reactions. The title compound, with its cyano and amide groups, is likely to exhibit strong electrophilic character, as suggested by the global electrophilicity index of a similar molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as their cytotoxicity against cancer cell lines and binding affinity to dopamine receptors, have been evaluated . These properties are influenced by the molecular structure and chemical reactivity of the compounds. The title compound's properties would need to be analyzed in a similar manner to determine its suitability for potential applications, such as in medicinal chemistry.
Scientific Research Applications
Chemical Interaction and Selectivity
One key application area of compounds similar to 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide involves their interaction with enzymes like Cytochrome P450 (CYP) isoforms, crucial for drug metabolism. Selective inhibition of these enzymes can help understand and predict metabolism-based drug-drug interactions when multiple drugs are co-administered to patients. This is particularly important for deciphering the involvement of specific CYP isoforms in drug metabolism and potential interactions (Khojasteh et al., 2011).
Biological Activity of Pyrazole Derivatives
The pyrazole moiety, often part of compounds like 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide, is significant in many biologically active compounds. Pyrazole derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral properties. Pyrazole and its derivatives are extensively used as synthons in organic synthesis, making them an integral part of medicinal chemistry and drug development (Dar & Shamsuzzaman, 2015).
Pharmacological Central Nervous System Agents
Compounds based on the pyrrolidin-2-one pharmacophore, similar to 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide, are recognized for their potential as central nervous system agents. They have been found to facilitate memory processes and attenuate the impairment of cognitive functions associated with various conditions. The relationship between the configuration of the stereocenters in such compounds and their biological properties has been extensively studied, revealing the significance of specific stereoisomers for pharmacological advantages (Veinberg et al., 2015).
Heterocyclic Synthesis
Compounds with structures similar to 2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide are pivotal in heterocyclic synthesis, serving as important intermediates for the synthesis of a variety of heterocyclic systems. These systems have significant synthetic utility and the methods of preparation and chemical reactivity of such compounds have been comprehensively surveyed, reflecting their importance in synthetic chemistry (Gouda et al., 2015).
properties
IUPAC Name |
2-[1-(2-cyanophenyl)pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17(2)15(20)14(19)13-8-5-9-18(13)12-7-4-3-6-11(12)10-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCENZNBLIBOHIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(=O)C1=CC=CN1C2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide |
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